molecular formula C10H12O3 B8667200 Isopropyl 3-(2-furanyl)acrylate CAS No. 72987-57-6

Isopropyl 3-(2-furanyl)acrylate

Cat. No.: B8667200
CAS No.: 72987-57-6
M. Wt: 180.20 g/mol
InChI Key: ASFDSPFXJFSSEX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 3-(2-furanyl)acrylate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3-(2-furanyl)acrylate typically involves the reaction of 2-acetylfuran with appropriate reagents under acidic conditions. For example, 2-acetylfuran can be reacted with substituted benzaldehydes using a 1-M HCl acetic acid solution to yield the desired product . This method is commonly used in laboratory settings to produce small quantities of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-(2-furanyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the double bond in the prop-2-enoate moiety can yield saturated esters.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the double bond can produce saturated esters.

Scientific Research Applications

Isopropyl 3-(2-furanyl)acrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropyl 3-(2-furanyl)acrylate involves its interaction with specific molecular targets and pathways. The furan ring and the prop-2-enoate moiety can interact with enzymes and receptors, leading to various biological effects. For example, furan derivatives have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: This compound is similar in structure but has an ethyl group instead of a propan-2-yl group.

    Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.

    2-Acetylfuran: A precursor in the synthesis of Isopropyl 3-(2-furanyl)acrylate.

Uniqueness

This compound is unique due to its specific combination of a furan ring and a prop-2-enoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

72987-57-6

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

propan-2-yl (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C10H12O3/c1-8(2)13-10(11)6-5-9-4-3-7-12-9/h3-8H,1-2H3/b6-5+

InChI Key

ASFDSPFXJFSSEX-AATRIKPKSA-N

Isomeric SMILES

CC(C)OC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CC(C)OC(=O)C=CC1=CC=CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)OC(=O)C=Cc1ccco1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.